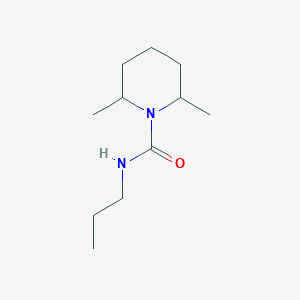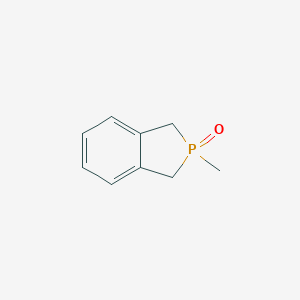
2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one is a heterocyclic compound that contains both nitrogen and phosphorus atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted isophosphindoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex phosphorus-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindole
- 2-Methyl-2,3-dihydro-1H-2lambda~5~-phosphindole
- 2-Methyl-2,3-dihydro-1H-2lambda~5~-phosphindol-2-one
Uniqueness
2-Methyl-2,3-dihydro-1H-2lambda~5~-isophosphindol-2-one is unique due to its specific arrangement of nitrogen and phosphorus atoms within the heterocyclic ring. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in catalysis, material science, and medicinal chemistry.
Eigenschaften
CAS-Nummer |
70179-66-7 |
|---|---|
Molekularformel |
C9H11OP |
Molekulargewicht |
166.16 g/mol |
IUPAC-Name |
2-methyl-1,3-dihydroisophosphindole 2-oxide |
InChI |
InChI=1S/C9H11OP/c1-11(10)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
XWCGXGNCSUAIFA-UHFFFAOYSA-N |
Kanonische SMILES |
CP1(=O)CC2=CC=CC=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
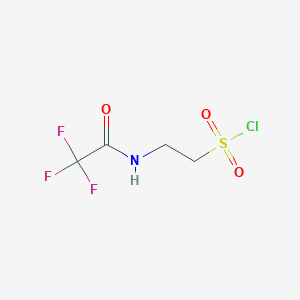
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
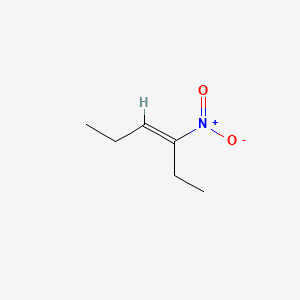
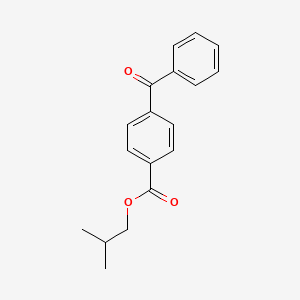
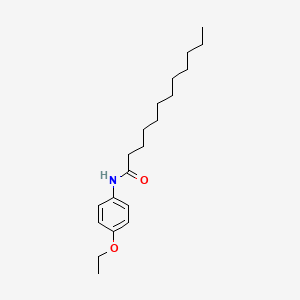
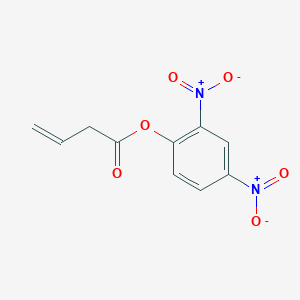
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)



